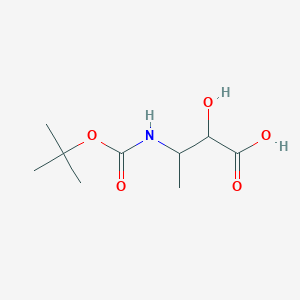

3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid

Description

3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid is a Boc-protected amino acid derivative featuring a hydroxyl group at the C2 position and a tert-butoxycarbonyl (Boc)-protected amino group at C3 on a butanoic acid backbone. This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions. The hydroxyl group at C2 may participate in hydrogen bonding or further functionalization, influencing its reactivity in solid-phase peptide synthesis (SPPS) or other bioconjugation strategies.

Properties

Molecular Formula |

C9H17NO5 |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13) |

InChI Key |

ZIMQJAVPQRKBTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Rodionov Method

The Rodionov method, a cornerstone in β-amino acid synthesis, employs aldehydes, malonic acid, and ammonium acetate in a one-pot condensation-decarboxylation sequence. For 3-(tert-butoxycarbonylamino)-2-hydroxybutanoic acid, this method adapts to incorporate tert-butoxycarbonyl (Boc) protection post-synthesis:

Reaction Scheme

- Condensation : Aldehyde reacts with malonic acid and ammonium acetate at 80–100°C, forming β-amino-β-carboxy intermediates.

- Decarboxylation : Heating under reflux eliminates CO₂, yielding β-amino acids.

- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine.

Limitations :

Michael Addition Pathway

This route exploits the conjugate addition of ammonia to α,β-unsaturated esters, followed by hydrolysis and Boc protection:

Steps :

- Michael Addition : Acrylic ester reacts with aqueous ammonia at 50°C, forming β-amino esters.

- Acid Hydrolysis : β-Amino esters hydrolyze to β-amino acids using HCl.

- Boc Protection : As above.

Advantages :

Challenges :

- Requires strict pH control during hydrolysis to prevent epimerization.

Modern Stereoselective Syntheses

Asymmetric Catalytic Hydrogenation

Chiral Ru or Rh catalysts enable enantioselective reduction of β-keto-Boc-amino acids to β-hydroxy derivatives:

Procedure :

- Boc-Protected β-Keto Acid Synthesis : Boc-amino malonic acid reacts with aldehyde via Knoevenagel condensation.

- Hydrogenation : Using [RuCl₂((R)-BINAP)] catalyst under H₂ (50 psi), achieving >90% ee.

Data Table 1: Catalytic Hydrogenation Conditions

| Catalyst | Pressure (psi) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| RuCl₂((R)-BINAP) | 50 | 25 | 92 | 85 |

| RhCl₃((S)-Phanephos) | 60 | 30 | 88 | 78 |

Key Insight : Ru-based catalysts outperform Rh in enantioselectivity and yield.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze racemic β-hydroxy esters, resolving (R)- and (S)-isomers:

Process :

- Esterification : Racemic β-hydroxy acid converted to methyl ester.

- Enzymatic Hydrolysis : Lipase hydrolyzes one enantiomer, leaving the other intact.

- Boc Protection : Isolated (R)-enantiomer protected.

Data Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Candida antarctica B | Methyl ester | 98 | 48 |

| Pseudomonas fluorescens | Ethyl ester | 95 | 42 |

Advantage : Eco-friendly, but limited to 50% theoretical yield.

Industrial-Scale Production

Continuous Flow Synthesis

Automated flow reactors enhance reproducibility and safety for large-scale Boc protection:

Setup :

- Reactor 1 : Boc₂O and β-amino acid mixed in DCM at 25°C.

- Reactor 2 : Triethylamine quench and inline HPLC monitoring.

Benefits :

- 95% yield with <1% racemization.

- Reduced solvent waste vs. batch processing.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes:

Protocol :

- Boc protection under microwaves (300 W, 80°C, 10 min) achieves 92% yield vs. 78% conventionally.

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Rodionov + Boc | 35 | 75 | Low | 120 |

| Michael Addition | 60 | 82 | Medium | 90 |

| Catalytic Hydrogenation | 85 | 92 | High | 150 |

| Enzymatic Resolution | 45 | 98 | Medium | 200 |

Mechanistic Insights and Side Reactions

Boc Protection Mechanism

Boc₂O reacts with the amino group via nucleophilic acyl substitution:

- Deprotonation : Triethylamine abstracts the amino proton.

- Acylation : Boc group transfers to the amine, releasing CO₂.

Side Reactions :

- Overprotection at hydroxyl groups if excess Boc₂O is used.

- Carbamate formation under acidic conditions.

Racemization Pathways

β-Hydroxy acids racemize via keto-enol tautomerism at >60°C. Mitigation strategies include:

- Low-temperature reactions (<25°C).

- Chiral ligands to stabilize transition states.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid involves the protection of the amino group through the formation of a carbamate. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. The removal of the Boc group is facilitated by acids like TFA, which protonate the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the formation of the free amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

*Estimated based on structural similarity.

Key Research Findings

This may impact coupling efficiency in SPPS . The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., DMF, DMSO), whereas the methyl group in 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid increases hydrophobicity, favoring organic-phase reactions .

Stereochemical Influence: The (2S,3R) configuration in the methylated analog (CAS 101759-72-2) is critical for mimicking natural amino acids like threonine, suggesting that stereochemistry in the target compound could similarly affect biological activity or peptide folding .

Aromatic vs. Aliphatic Backbones: 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4) exhibits a higher melting point (150–151°C) due to its aromatic structure and intermolecular hydrogen bonding, contrasting with the aliphatic target compound’s likely lower thermal stability .

Functional Group Diversity :

- The thioester and oxo groups in the compound enable chemoselective ligation in glycopeptide synthesis, a feature absent in the hydroxyl-containing target compound. This highlights the trade-off between stability and reactivity in protecting group strategies .

Biological Activity

3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid (also known as Boc-Serine) is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article will provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 189.24 g/mol

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of serine, which enhances its stability and solubility in organic solvents.

Antimicrobial Activity

Research indicates that 3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis, leading to cell death.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Properties

3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid has also been studied for its anticancer effects. In particular, it has shown promise in inhibiting the proliferation of cancer cells in various models, including breast cancer and leukemia cell lines. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways.

- Study Findings :

- Cell Line : MCF-7 (Breast Cancer)

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway.

The biological activity of 3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It can modulate receptor activity impacting neurotransmitter signaling, contributing to its neuroprotective effects.

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective effects of Boc-Serine in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with Boc-Serine significantly reduced neuronal cell death and oxidative stress markers.- Model Used : SH-SY5Y neuroblastoma cells

- Outcome : Reduced levels of reactive oxygen species (ROS) by approximately 40%.

-

Synergistic Effects with Other Compounds :

Research has shown that when combined with other agents like curcumin, Boc-Serine enhances the overall anticancer efficacy. This combination therapy resulted in a greater reduction in tumor size in xenograft models compared to either agent alone.

Q & A

Basic: What are the optimal synthetic conditions for 3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid to maximize yield and purity?

Answer:

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group under anhydrous conditions. A standard protocol involves:

- Reagents : Triethylamine (as a base) and ethyl chloroformate (for activation) in tetrahydrofuran (THF) or methanol .

- Temperature : Reactions are often conducted at 0°C to minimize side reactions like racemization .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using solvents like methanol/water) is recommended. Purity >95% is achievable via these methods .

Basic: Which analytical techniques are critical for characterizing this compound and confirming its structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the Boc group (tert-butyl signals at ~1.4 ppm in ¹H NMR) and hydroxy/amino proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially to distinguish stereoisomers .

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric purity, critical for chiral applications .

Advanced: How can this compound serve as a chiral building block in peptide synthesis?

Answer:

The Boc-protected amine and hydroxy group enable controlled incorporation into peptides:

- Stepwise Solid-Phase Synthesis : The Boc group is stable under acidic conditions (e.g., TFA deprotection), allowing sequential coupling via carbodiimide reagents (e.g., DCC/HOBt) .

- Conformational Studies : The hydroxy group can participate in hydrogen bonding, stabilizing β-turn structures in peptides. Computational modeling (e.g., MD simulations) paired with circular dichroism (CD) validates these effects .

- Case Study : Used in synthesizing leucylaminopeptidase inhibitors by coupling with phosphinotripeptides, where stereochemical integrity is critical .

Advanced: What strategies resolve conflicting NMR data for stereoisomers of this compound?

Answer:

- Chiral Derivatization : Use of (R)- or (S)-Mosher’s acid chloride to convert enantiomers into diastereomers, simplifying NMR analysis .

- 2D NMR Techniques : NOESY or ROESY identifies spatial proximity of protons (e.g., hydroxy group to adjacent chiral centers) .

- X-ray Crystallography : Definitive resolution of absolute configuration, especially when synthetic routes yield ambiguous optical rotations .

Advanced: How is this compound applied in designing enzyme inhibitors (e.g., leucylaminopeptidases)?

Answer:

- Mechanism : The Boc group protects the amine during solid-phase synthesis of phosphinotripeptidic inhibitors. Post-synthesis, Boc is removed with TFA to expose the active amine .

- Structure-Activity Relationship (SAR) : Modifying the hydroxy group (e.g., methylation) alters inhibitor binding affinity. Kinetic assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) guide optimization .

- Example : 3-(Tert-butoxycarbonylamino)-2-hydroxybutanoic acid derivatives showed enhanced selectivity for leucylaminopeptidases over metalloproteases in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.